![molecular formula C7H7ClN2O2 B596375 Methyl 6-amino-3-chloropicolinate CAS No. 1256835-20-7](/img/structure/B596375.png)
Methyl 6-amino-3-chloropicolinate
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Overview
Description
Methyl 6-amino-3-chloropicolinate is an organic compound . It is a common building block of many organic compounds .
Synthesis Analysis
The synthesis of Methyl 6-amino-3-chloropicolinate involves several steps . The reaction is generally performed in an aqueous solution at close to boiling . The first methylation of the amine begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Molecular Structure Analysis
The molecular structure of Methyl 6-amino-3-chloropicolinate is represented by the formula C7H7ClN2O2 . The InChI key is XUHPYPHVEHKNBT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Methyl 6-amino-3-chloropicolinate are complex and involve multiple steps . The reaction begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Physical And Chemical Properties Analysis
Methyl 6-amino-3-chloropicolinate has a molecular weight of 186.6 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .Scientific Research Applications
Herbicide Development
“Methyl 6-amino-3-chloropicolinate” has been used in the development of novel synthetic auxin herbicides . Researchers have designed and synthesized compounds using its structural skeleton as a template . These compounds have shown potent herbicidal activity, with some exhibiting better post-emergence herbicidal activity than existing herbicides .
Growth Inhibition Studies
The compound has been tested for inhibitory activity against the growth of Arabidopsis thaliana roots . This could potentially be used in studies investigating plant growth and development.
Molecular Docking Analyses
“Methyl 6-amino-3-chloropicolinate” has been used in molecular docking analyses . These analyses can help understand how the compound interacts with specific receptors, such as the auxin-signaling F-box protein 5 (AFB5) .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship (SAR) studies . These studies can help understand the relationship between the chemical structure of a compound and its biological activity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-amino-3-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPYPHVEHKNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682478 |
Source
|
Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3-chloropicolinate | |
CAS RN |
1256835-20-7 |
Source
|
Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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